molecular formula C21H24F2N2O B6049684 3-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine

3-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine

Cat. No. B6049684
M. Wt: 358.4 g/mol
InChI Key: NMUDHOANLNWVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound has gained significant attention in the scientific research community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 3-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine involves the inhibition of various enzymes, which play a crucial role in the pathogenesis of several diseases. For instance, the inhibition of acetylcholinesterase and butyrylcholinesterase results in the accumulation of acetylcholine and butyrylcholine, respectively, leading to enhanced cholinergic neurotransmission. Similarly, the inhibition of monoamine oxidase results in the accumulation of monoamines such as dopamine, norepinephrine, and serotonin, leading to enhanced neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine are diverse and depend on the specific enzyme that is inhibited. For instance, the inhibition of acetylcholinesterase and butyrylcholinesterase results in enhanced cholinergic neurotransmission, leading to improved cognitive function and memory. On the other hand, the inhibition of monoamine oxidase results in enhanced neurotransmission, leading to improved mood and reduced symptoms of depression.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine is its potent inhibitory activity against various enzymes, making it a potential candidate for drug discovery and development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

The future directions for 3-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine are diverse and include the following:
1. Further investigation of the potential applications of this compound in drug discovery and development.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Investigation of the potential side effects of this compound and its safety profile in vivo.
4. Investigation of the potential applications of this compound in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression.
5. Investigation of the potential applications of this compound in the development of novel therapies for pain management.
Conclusion:
In conclusion, 3-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. This compound exhibits potent inhibitory activity against various enzymes, making it a potential candidate for the treatment of various diseases. Further investigation of this compound is warranted to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 3-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine involves the reaction of 3-(3-aminopropyl)pyridine with 2-(3,4-difluorophenyl)ethyl chloride in the presence of a base. The resulting intermediate is then reacted with 3-bromo-3-oxopropyl bromide to obtain the final product.

Scientific Research Applications

3-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine has been extensively studied for its potential applications in drug discovery and development. This compound has been found to exhibit potent inhibitory activity against various enzymes, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been shown to possess significant antinociceptive and anti-inflammatory properties.

properties

IUPAC Name

1-[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]-3-pyridin-3-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2N2O/c22-19-9-7-16(13-20(19)23)5-6-18-4-2-12-25(15-18)21(26)10-8-17-3-1-11-24-14-17/h1,3,7,9,11,13-14,18H,2,4-6,8,10,12,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUDHOANLNWVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC2=CN=CC=C2)CCC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.